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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1314217
CAS No.: 91476-80-1
M. Wt: 123.16 g/mol
InChI Key: SWBUHQQTIPEPMK-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazopyrazine Heterocycles in Medicinal Chemistry and Organic Synthesis

Imidazopyrazines, and the closely related imidazopyridines, are fused heterocyclic systems that are considered privileged scaffolds in drug discovery. rsc.org Their unique three-dimensional structure and electronic properties allow them to interact with a wide variety of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological effects. e3s-conferences.org Consequently, these heterocycles are integral components of numerous compounds investigated for various therapeutic applications.

The imidazo[1,2-a]pyrazine (B1224502) core is a versatile building block in organic synthesis, lending itself to the creation of diverse molecular libraries. rsc.org The development of synthetic methodologies has been a key focus of research, evolving from early, often harsh, reaction conditions to more sophisticated and efficient processes. Modern techniques, such as iodine-catalyzed one-pot, three-component reactions, have made the synthesis of complex imidazopyrazine and imidazopyridine derivatives more accessible and cost-effective. nih.govrsc.org This synthetic tractability, combined with the wide array of observed biological activities, solidifies the importance of the imidazopyrazine framework in contemporary chemical research. rsc.org

Biological Activity AreaDescriptionReference
AnticancerDerivatives have been shown to possess antiproliferative and cytotoxic effects against various cancer cell lines. e3s-conferences.orgrsc.orgtsijournals.com
AntimicrobialIncludes antibacterial and antifungal properties against pathogenic strains. e3s-conferences.orgtsijournals.comnih.gov
Anti-inflammatoryCompounds have been investigated for their ability to modulate inflammatory pathways. tsijournals.comnih.gov
AntiviralSome derivatives have demonstrated potential as antiviral agents. e3s-conferences.orgnih.gov
Central Nervous SystemActivities include antidepressant and anxiolytic properties. tsijournals.comnih.gov
Table 1. Selected Biological Activities of Imidazopyrazine and Imidazopyridine Derivatives.

Research Trajectories and Potential Applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Research into the saturated this compound core has opened up distinct and promising avenues of investigation, particularly in the modulation of cellular signaling pathways. A significant area of focus has been the development of derivatives as inhibitors of Gq protein alpha subunits (Gαq). researchgate.net Activating mutations in the Gαq/11 signaling pathway are a primary driver in certain cancers, such as uveal melanoma, making inhibitors of this pathway highly sought after therapeutic targets. researchgate.net

Scientists have successfully synthesized a range of this compound derivatives and evaluated them as Gαq protein ligands. researchgate.net These studies have led to the identification of specific compounds that can preferentially silence Gαq proteins, offering valuable tools for both basic research and potential drug development. researchgate.net For example, derivatives have been shown to directly bind to Gαq, inhibit the dissociation of the Gαβγ heterotrimer, and induce apoptosis in uveal melanoma cells. researchgate.net This line of inquiry highlights a key research trajectory aimed at developing targeted cancer therapies. researchgate.net

The exploration of related saturated heterocyclic systems further informs the potential applications of tetrahydroimidazopyrazine derivatives. For instance, derivatives of the analogous 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) have been synthesized and shown to possess potent and selective antifungal activity against various Candida species. nih.gov This suggests that the this compound scaffold could also serve as a template for the development of novel antifungal agents. Similarly, other related fused tetrahydro-heterocycles have been investigated for anticancer properties, reinforcing the potential of this structural motif in oncology research. nih.govmdpi.com

Derivative/ClassResearch FocusPotential ApplicationReference
BIM-46174Preferential silencing of Gαq proteins.Chemical probe for studying G protein signaling. researchgate.net
GQ127Direct inhibition of Gαq/11 proteins; induction of apoptosis in uveal melanoma cells.Lead compound for uveal melanoma treatment. researchgate.net
GQ352Selective antiproliferative activity against uveal melanoma cells.Targeted therapy for cancers with Gαq/11 mutations. researchgate.net
General Tetrahydroimidazo[1,2-a]pyrazine DerivativesInvestigation as bioactive molecules, building blocks for more complex compounds.Drug development, specialty chemicals.
Table 2. Research Trajectories for this compound Derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1314217 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine CAS No. 91476-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBUHQQTIPEPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531779
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-80-1
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
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Synthetic Methodologies for 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine and Its Derivatives

Established Synthetic Pathways

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is achieved through several established routes, including the cyclization of acyclic precursors and the reduction of the aromatic imidazo[1,2-a]pyrazine (B1224502) system.

Cyclization Reactions utilizing Precursors

The formation of the imidazo[1,2-a]pyrazine ring system often begins with the construction of the aromatic core, which can then be reduced. A key strategy involves the condensation and subsequent cyclization of appropriate starting materials.

A prevalent method for constructing the parent aromatic scaffold, imidazo[1,2-a]pyrazine, is through a one-pot, three-component condensation reaction. rsc.orgresearchgate.netrsc.org This approach efficiently brings together three distinct molecules to form the desired heterocyclic system. rsc.org An iodine-catalyzed method has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org This reaction involves the condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide (such as tert-butyl isocyanide) at room temperature. rsc.orgrsc.org The process is initiated by the in situ formation of a product from the reaction between the aryl aldehyde and 2-aminopyrazine, which then undergoes a [4 + 1] cycloaddition with the isocyanide to yield the final imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and benign nature. rsc.org

CatalystReactantsSolventConditionsProductYield
Iodine (I₂)2-aminopyrazine, Aryl aldehyde, tert-butyl isocyanideEthanol (B145695)Room TemperatureImidazo[1,2-a]pyrazine derivativesGood

Another cyclization approach involves reacting a precursor with ammonium (B1175870) acetate (B1210297) in refluxing absolute toluene (B28343) to form the imidazole (B134444) part of the bicyclic system. researchgate.net

Hydrogenation-Based Approaches

A common and direct route to obtain the this compound core is through the reduction of the corresponding aromatic imidazo[1,2-a]pyrazine.

The saturation of the pyrazine (B50134) ring of an imidazo[1,2-a]pyrazine derivative can be accomplished via catalytic hydrogenation. researchgate.net This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). researchgate.net The reaction is generally carried out in a solvent such as absolute methanol (B129727) at room temperature. researchgate.net For instance, a Cbz-protected precursor can be hydrogenated under these conditions over 24 hours to yield the saturated tetrahydroimidazo[1,2-a]pyrazine product with yields ranging from 18-99%. researchgate.net A similar strategy using 10% Pd-C with hydrogen at 30 psi in ethanol has also been reported for related heterocyclic systems. researchgate.net

CatalystSubstrateReagentsSolventConditionsProductYield
Pd/CCbz-protected Imidazo[1,2-a]pyrazineH₂ (1 atm)Absolute MethanolRoom Temperature, 24 hThis compound18-99%
10% Pd-CImidazo[1,2-a]pyrimidine (B1208166) derivativeH₂ (30 psi)Ethanol3 h5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivativeNot specified

Multi-Step Synthesis Strategies

The synthesis of specific isomers and derivatives, such as those of the imidazo[1,5-a]pyrazine (B1201761) system, involves tailored multi-step strategies.

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester has been described. cymitquimica.com One reported method involves the reduction of a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) precursor using lithium aluminum hydride in ether, although this specific technique is noted to produce low yields of the desired product. cymitquimica.com Another two-step synthesis has been accomplished where methyl sulfone is first synthesized from methanesulfonyl chloride and methanol. cymitquimica.com This intermediate is then reacted with methylthioacetic acid to produce the final product. cymitquimica.com A series of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have also been prepared as part of structure-activity relationship studies. nih.gov

Precursor/IntermediateReagentsProductNotes
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineLithium aluminum hydride5,6,7,8-Tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl esterReported to give low yields
Methanesulfonyl chloride, Methanol-Methyl sulfone (Intermediate)First step of a two-step synthesis
Methyl sulfone, Methylthioacetic acid-Final ProductSecond step of a two-step synthesis
Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through multi-step reaction sequences starting from N-protected amino acids. nih.gov A common strategy involves the initial esterification of a d- or l-configured N-protected amino acid with a bromoacetyl compound, such as phenacyl bromide or 3-(bromoacetyl)pyridine. nih.gov For example, the reaction of an N-protected amino acid with 2-bromoacetophenone (B140003) or 3-(bromoacetyl)pyridine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the corresponding ester. nih.govresearchgate.net

This intermediate subsequently undergoes a cyclization reaction with ammonium acetate (NH₄OAc) in refluxing toluene to form the imidazole ring. nih.govresearchgate.net The resulting structure contains a pyrazinone ring, which is then reduced. The final steps involve the reduction of the lactam functionality to form the saturated pyrazine ring of the tetrahydroimidazo[1,2-a]pyrazine core. researchgate.net This reduction can be accomplished using reagents like borane-tetrahydrofuran (B86392) complex (BH₃×THF). researchgate.net This synthetic pathway allows for the introduction of various substituents on both the imidazole and pyrazine rings, depending on the choice of starting materials. For instance, substitutions at the 2nd, 3rd, and 8th positions of the imidazo[1,2-a]pyrazine core can be introduced by selecting appropriate precursors during the ring formation steps. tsijournals.com

A general synthetic scheme is outlined below:

Esterification: Reaction of an N-protected amino acid with a substituted 2-bromoacetophenone in K₂CO₃/DMF. researchgate.net

Imidazole Formation: Cyclization with NH₄OAc in refluxing toluene. researchgate.net

Lactam Reduction: Reduction of the pyrazinone ring using BH₃×THF to yield the final this compound scaffold. researchgate.net

This methodology provides a versatile route to a range of analogues with diverse functionalities.

Advanced Synthetic Approaches and Combinatorial Methods

Combinatorial Synthesis of Libraries for Biological Screening

Combinatorial chemistry has been effectively utilized to generate libraries of this compound derivatives for biological screening, particularly in the search for Gαq protein inhibitors. nih.gov This approach enables the rapid synthesis of a large number of structurally related compounds by systematically varying substituents at different positions of the molecular scaffold. nih.gov

One reported strategy for building a library of these molecules, known as the BIM chemotype, involved introducing diversity at several key points. nih.gov The synthesis started with the esterification of various N-protected d- or l-amino acids with different bromoacetyl compounds, followed by cyclization to form the core structure. nih.gov By using a variety of amino acids and substituted phenacyl bromides, a library of analogues with different stereochemistries and aromatic substituents was created. nih.gov This "split-synthesis" approach, where a common intermediate is divided into portions that are then reacted with different building blocks, is a hallmark of combinatorial library generation. nih.gov

The resulting library of compounds can then be subjected to high-throughput screening to identify molecules with desired biological activity. nih.govclinpractice.ru For instance, a library of tetrahydroimidazo[1,2-a]pyrazine derivatives was evaluated in a fluorescence-based assay to measure their effect on Gαq protein activity. nih.gov This combinatorial approach is crucial for efficiently exploring the chemical space around a lead compound and establishing structure-activity relationships (SAR). nih.gov

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of this compound derivatives can be controlled by using enantiomerically pure starting materials. nih.gov The synthetic pathway often begins with N-protected amino acids, which are chiral molecules. By selecting either the d- or l-configured amino acid at the start of the synthesis, the stereochemistry at the corresponding chiral center in the final product is predetermined. nih.gov

For example, the synthesis of the Gαq inhibitor BIM-46174 and its analogues utilizes specific d- or l-configured amino acids as precursors. nih.gov This initial chirality is maintained throughout the subsequent reaction sequence, including esterification, cyclization, and reduction steps. This substrate-controlled stereoselectivity ensures that the desired stereoisomer is produced, which is critical as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. This method avoids the need for chiral separation of the final products, making the synthesis more efficient.

Optimization of Synthetic Yields and Reaction Conditions

Optimizing reaction conditions is essential for the efficient synthesis of this compound and its derivatives. Research has focused on improving yields and simplifying procedures through methods like catalysis and one-pot reactions. nih.govrsc.org

An efficient approach for the synthesis of the related imidazo[1,2-a]pyrazine core involves an iodine-catalyzed one-pot, three-component reaction. nih.govrsc.org This method combines an aryl aldehyde, 2-aminopyrazine, and an isocyanide at room temperature. nih.gov The use of iodine as a mild Lewis acid catalyst facilitates the reaction, leading to good yields of the desired products. nih.govrsc.org This multicomponent reaction strategy is advantageous as it reduces the number of synthetic steps, minimizes waste, and simplifies the purification process.

The table below summarizes typical reaction conditions and yields for key steps in the synthesis of the this compound core.

Reaction StepReagents and ConditionsYield Range (%)Reference
Esterification2-bromoacetophenone, K₂CO₃, abs. DMF, rt, 4 h66–98 nih.govresearchgate.net
Imidazole Formation (Cyclization)NH₄OAc, abs. toluene, reflux, 3 h69–91 nih.govresearchgate.net
N-alkylationethyl bromoacetate, Cs₂CO₃, abs. DMF, rt, 3.5 h60–96 nih.govresearchgate.net
Lactam ReductionBH₃×THF, abs. THF, 90 °C, 48 h53–93 nih.govresearchgate.net
Hydrogenation (Deprotection)Pd/C, H₂ (1 atm), abs. MeOH, rt, 24 h18–99 nih.govresearchgate.net

Chemical Reactivity and Derivatization Studies of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine

Functional Group Reactivity Analysis

The reactivity of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is dictated by the distinct properties of its two constituent rings. The imidazole (B134444) portion is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the C3 position. The nitrogen atoms within the imidazole ring also possess nucleophilic characteristics.

Conversely, the tetrahydro-pyrazine portion of the molecule is a non-aromatic, saturated ring system containing secondary amine functionalities. These amines can act as bases or nucleophiles and can be targeted for reactions such as acylation or alkylation. Functional groups appended to this core structure exhibit their own characteristic reactivity. For instance, an aldehyde group attached to the scaffold can be oxidized to a carboxylic acid or reduced to a primary alcohol. This aldehyde functionality also provides a reactive handle for condensation reactions with amines and other nucleophiles.

Derivatization through Chemical Transformations

The foundational structure of this compound allows for a variety of chemical transformations to produce a diverse library of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Condensation Reactions with Amines and Carboxylic Acids

Derivatives of this compound bearing carboxylic acid or related functionalities are key intermediates for condensation reactions. For example, a common strategy involves converting a carboxylic acid derivative into a more reactive species, such as a carbohydrazide (B1668358). This intermediate, this compound-2-carbohydrazide, can then readily undergo condensation with a range of aldehydes to form hydrazone derivatives. researchgate.net This reaction is a powerful tool for introducing diverse structural motifs onto the core scaffold.

The table below illustrates typical condensation reactions starting from the carbohydrazide intermediate.

Starting MaterialReagentProduct Type
This compound-2-carbohydrazideAromatic Aldehydes (e.g., Benzaldehyde)Hydrazone Derivatives
This compound-2-carbohydrazideAliphatic AldehydesHydrazone Derivatives

Reduction Reactions of Carboxylic Acid Moieties

Carboxylic acid groups attached to the this compound skeleton can be reduced to the corresponding primary alcohols. This transformation alters the electronic and steric properties of the molecule, which can be useful in SAR studies. Common reducing agents for this purpose include borane (B79455) tetrahydrofuran (B95107) complex (BH3·THF) and lithium aluminum hydride. researchgate.net For instance, the reduction of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid would yield 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-methanol.

Halogenation of the Imidazole Ring System

The imidazole ring of the this compound system can undergo regioselective halogenation, typically at the C3 position. This reaction introduces a synthetically versatile handle for further modifications, such as cross-coupling reactions. A common method for this transformation is the use of N-Bromosuccinimide (NBS) for bromination. researchgate.net Metal-free approaches using sodium chlorite (B76162) or bromite (B1237846) as the halogen source have also been developed for the C3-halogenation of related imidazo[1,2-a]pyridine (B132010) systems, which provides an efficient route to 3-chloro or 3-bromo derivatives. rsc.orgnih.gov The resulting 3-halo derivatives are valuable intermediates for subsequent carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov

The table below summarizes a typical halogenation reaction.

SubstrateReagentProduct
Imidazo[1,2-a]pyrazine (B1224502) derivativeN-Bromosuccinimide (NBS)3-Bromo-imidazo[1,2-a]pyrazine derivative
Imidazo[1,2-a]pyridine derivativeSodium bromite (NaBrO2)3-Bromo-imidazo[1,2-a]pyridine derivative

Utilization as a Synthetic Intermediate for Novel Molecular Architectures

The chemical tractability of the this compound scaffold makes it a valuable building block for the synthesis of complex and novel molecular architectures. Its derivatives are key intermediates in the development of compounds with potential therapeutic applications.

For example, this scaffold is central to a combinatorial approach for creating libraries of molecules designed to act as Gαq protein inhibitors. researchgate.netnih.gov By modifying the heterobicyclic core and introducing various substituents, researchers can explore the chemical space around this privileged structure to identify potent and selective biological modulators. nih.gov

Furthermore, the core structure is utilized in the synthesis of potential anticancer agents. rsc.org Efficient, catalyzed, multi-component reactions have been developed to construct diverse imidazo[1,2-a]pyrazine libraries for screening. rsc.orgnih.gov The ability to perform transformations such as halogenation followed by cross-coupling reactions allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this single intermediate. nih.gov The derivatized compounds serve as platforms for discovering new drugs and chemical probes for biological systems.

Biological Activities and Pharmacological Relevance of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Derivatives

Receptor Modulation Activities

Derivatives of the tetrahydroimidazo[1,2-a]pyrazine core and its isomers have been shown to interact with several receptor families, demonstrating a range of effects from antagonism to allosteric modulation.

P2X7 Receptor Modulation and Therapeutic Implications

The P2X7 receptor, an ATP-gated ion channel, is a key component of the immune system, primarily found on immune cells like macrophages and microglia. Its activation triggers inflammatory responses, making it a significant target for therapeutic intervention in various pathological conditions.

Research has identified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as modulators of the P2X7 receptor. These compounds have been found to act as antagonists, capable of blocking the effects of ATP at this receptor. The localization of the P2X7 receptor on key immune cells suggests that its antagonism could be beneficial in treating a wide range of disorders. Preclinical studies have implicated the P2X7 receptor in both inflammatory and neuropathic pain. Furthermore, evidence suggests that P2X7 receptor-mediated microglial activation can lead to the death of cortical neurons, and an upregulation of this receptor has been observed in Alzheimer's disease models. Consequently, the development of P2X7 antagonists based on the this compound scaffold holds promise for various therapeutic applications.

Table 1: Potential Therapeutic Implications of P2X7 Receptor Antagonism by this compound Derivatives
Therapeutic AreaSpecific IndicationRationale for P2X7 Antagonism
Pain ManagementInflammatory Pain, Neuropathic Pain, Visceral PainBlocks the release of inflammatory mediators from immune cells involved in pain signaling.
Inflammatory DisordersRheumatoid Arthritis, OsteoarthritisInhibits ATP-mediated inflammatory pathways central to joint inflammation and degradation.
Neurodegenerative DisordersAlzheimer's Disease, and othersPrevents microglial-induced neuronal cell death and reduces neuroinflammation associated with disease progression.

Histamine (B1213489) Receptor Interaction Potential

Based on a review of publicly available scientific literature, there is no documented evidence of direct interaction or binding affinity of the this compound scaffold with histamine receptors. While other nitrogen-containing heterocyclic compounds are known to be potent histamine receptor antagonists, this specific activity has not been reported for this particular chemical series.

Diazepine (B8756704) Receptor Binding Affinity

A review of published scientific studies indicates a lack of data on the binding affinity of this compound derivatives for the diazepine (benzodiazepine) receptor. Although other imidazole-fused ring systems, such as imidazodiazepines and imidazo[1,5-a]quinoxalines, are known to bind with high affinity to this receptor complex, this property is not a documented characteristic of the this compound scaffold. acs.org

Dual Orexin (B13118510) Receptor Antagonism (OX1R/OX2R)

While research into the this compound scaffold for orexin receptor activity is limited, extensive investigation has been conducted on its structural isomer, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) . A novel series of derivatives based on this isomeric core has been identified as potent dual orexin receptor antagonists (DORAs), targeting both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. nih.gov

These compounds were developed through the heterocyclic replacement of a key moiety in the core skeleton of almorexant, an earlier DORA. nih.gov The introduction of substituted imidazole (B134444) groups onto the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine framework yielded potent antagonists with nanomolar potency for both human orexin receptors. nih.govnih.gov Further optimization of these derivatives focused on improving their potency and ability to penetrate the brain, leading to the identification of compounds with sleep-promoting activity in preclinical models. nih.gov The orexin system is a central regulator of wakefulness, and its antagonism is a validated therapeutic strategy for the treatment of insomnia.

Table 2: Activity Profile of the Isomeric 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold
Compound ScaffoldTarget(s)Reported ActivityTherapeutic Potential
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine DerivativesOrexin 1 Receptor (OX1R) & Orexin 2 Receptor (OX2R)Potent dual receptor antagonists with nanomolar potency. nih.govInsomnia and other sleep disorders.

Enzyme and Protein Modulation

Beyond cell-surface receptors, derivatives of this scaffold have been shown to interact directly with intracellular signaling proteins.

Gαq Protein Ligand Activity and Silencing Effects

The Gαq family of G-proteins (Gαq, Gα11, Gα14, Gα15/16) are crucial transducers of signals from G-protein coupled receptors (GPCRs) to intracellular effector enzymes like phospholipase C-β. Activating mutations in the genes encoding Gαq and Gα11 are oncogenic drivers in over 90% of uveal melanoma cases, a rare and aggressive eye cancer. researchgate.netresearchgate.net

Derivatives of this compound have been identified as some of the few known cell-permeable compounds that can preferentially silence Gαq proteins. researchgate.net Specifically, a compound known as BIM-46174 and its dimeric form have demonstrated this activity. researchgate.net Further research has led to the design and synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives as direct inhibitors of Gαq/11. One such compound, GQ352, was found to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer, a critical step in its activation, with an IC50 value of 8.9 μM. researchgate.netresearchgate.net This inhibition suppresses downstream signaling pathways, such as ERK phosphorylation and YAP dephosphorylation, which are involved in tumor growth. researchgate.net These findings position Gαq-inhibiting imidazo[1,2-a]pyrazine derivatives as potential therapeutic agents for cancers driven by Gαq mutations, particularly uveal melanoma. researchgate.netresearchgate.net

Table 3: Gαq Protein Modulation by Imidazo[1,2-a]pyrazine Derivatives
CompoundTargetMechanism of ActionReported Potency (IC50)Therapeutic Potential
BIM-46174Gαq ProteinPreferential silencing of Gαq protein activity. researchgate.netNot specifiedResearch tool, potential anticancer agent.
GQ352Gαq ProteinDirectly binds Gαq and inhibits Gαβγ heterotrimer dissociation. researchgate.netresearchgate.net8.9 μM researchgate.netresearchgate.netUveal Melanoma. researchgate.net

Protein Kinase Inhibition (e.g., Aurora Kinase)

Derivatives of the imidazo[1,2-a]pyrazine core have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A significant focus of this research has been on the Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to cancer, making them a key therapeutic target. acs.org

Structure-based drug design has been instrumental in developing selective inhibitors. The co-crystallization of the imidazo[1,2-a]pyrazine derivative, 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine, with Aurora-A kinase provided detailed insights into the binding interactions. nih.gov This structural knowledge facilitated the synthesis of a series of potent Aurora-A inhibitors, with some demonstrating up to 70-fold selectivity in cell-based assays. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors
CompoundTarget KinaseReported ActivityReference
3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amineAurora-APotent and selective inhibition, used for co-crystallization studies. nih.gov
Fluoroamine and deuterated analoguesAurora KinasesImproved pharmacokinetic profile and oral bioavailability. acs.org
Compound 10iAurora KinasesIdentified as a lead compound with a promising overall profile. nih.gov

Gastric H+/K+-ATPase Inhibition

A series of novel 6-substituted imidazo[1,2-a]pyrazine derivatives have been synthesized and identified as potent, reversible inhibitors of the gastric H+/K+-ATPase. nih.gov This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion in the stomach. Its inhibition is a primary therapeutic strategy for treating acid-related gastrointestinal disorders.

The anti-secretory activity of these compounds was evaluated through a binding assay using H+/K+-ATPase isolated from hog gastric mucosa. The research demonstrated that several of the synthesized derivatives proved to be potent inhibitors of the gastric acid pump, highlighting the potential of the imidazo[1,2-a]pyrazine scaffold for developing new anti-secretory agents. nih.gov

Thioredoxin Peroxidase B Inhibition

Based on the conducted literature search, there is no available scientific information regarding the activity of this compound derivatives as inhibitors of Thioredoxin Peroxidase B.

Anti-Infective Properties

Antimicrobial Activity against Bacterial Strains

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant antimicrobial activity. A synthesized series of these compounds was screened for in vitro antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. tsijournals.com The results indicated that all tested compounds possessed moderate to high antibacterial activity. Specifically, compounds with certain substitution patterns showed very promising activity against both bacterial strains, with zones of inhibition ranging from 21-24 mm. tsijournals.com This suggests that the imidazo[1,2-a]pyrazine framework is a viable scaffold for the development of new antibacterial agents. tsijournals.com

Table 2: In Vitro Antimicrobial Activity of Selected Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)
CompoundAntibacterial ActivityAntifungal Activity
S. aureusE. coliC. albicansA. niger
4a24231514
4f24201818
5c22241615
5g23211514
5h19182019
6b23221918
6c24211817
Gentamicin (Standard)2625--
Ketoconazole (Standard)--2221
tsijournals.com

Anti-Leishmanial Effects (e.g., Leishmania infantum)

Leishmaniasis is a parasitic disease with limited effective treatments, creating an urgent need for novel therapeutic agents. The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of new anti-leishmanial drugs. nih.gov A notable derivative, CTN1122, was discovered as a potent hit compound against the parasite, demonstrating activity in the low micromolar range. nih.govresearchgate.net

The mechanism of action for these compounds is believed to be the inhibition of Leishmania casein kinase 1 (L-CK1.2), an enzyme vital for the parasite. nih.gov Further studies have described structurally related compounds that are both safe and selective, with antiparasitic properties superior to the oral reference drug, miltefosine. nih.gov Homology modeling of the L-CK1.2 enzyme has provided structural insights into how substitutions on the imidazo[1,2-a]pyrazine core, such as a 4-pyridyl or a 2-aminopyrimidin-4-yl moiety at position 3, contribute to potent enzyme inhibition. nih.gov These compounds have shown significant activity against intramacrophage amastigotes of Leishmania major and Leishmania donovani. researchgate.net

Table 3: Anti-leishmanial Activity of Imidazo[1,2-a]pyrazine Derivative CTN1122
CompoundTarget SpeciesActivity (IC₅₀)Target EnzymeReference
CTN1122Leishmania major (amastigote)0.80 µMLeishmania casein kinase 1 (L-CK1.2) researchgate.net
Leishmania donovani (amastigote)2.74 µM researchgate.net

Antifungal Activity against Candida Species (related derivatives)

In addition to antibacterial properties, imidazo[1,2-a]pyrazine derivatives have been evaluated for their antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger. tsijournals.com Several synthesized compounds demonstrated excellent zones of inhibition against both fungal strains. Notably, compounds 5h, 6b, 4f, and 6c showed significant activity when compared to the reference drug, highlighting their potential as broad-spectrum antimicrobial agents. tsijournals.com The compound designated 5h was identified as being a particularly effective agent, possessing both strong antioxidant and antifungal properties. tsijournals.com

Antimalarial Activity against Plasmodium falciparum

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.net Fused heterocyclic systems, including imidazo[1,2-a]pyrimidine (B1208166) derivatives, which are structurally related to the tetrahydroimidazo[1,2-a]pyrazine core, have shown promise in this area.

Research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, another class of bioisosteres, identified compounds with significant activity against P. falciparum. nih.gov Thirteen compounds from one study were active, with IC50 values ranging from 1.2 µM to 92 µM. nih.gov A key target for these compounds is the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthetic pathway. nih.gov For instance, one derivative in this class displayed selective inhibitory activity against PfDHODH with an IC50 of 0.16 µM. nih.gov

Similarly, a series of nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of P. falciparum (3D7 strain), with the most active compounds exhibiting IC50 values between 0.030 µM and 0.086 µM, equipotent to chloroquine. nih.gov These compounds were also found to be selective inhibitors of PfDHODH, suggesting a common mechanism of action for these related heterocyclic systems. nih.gov

Table 1: Antimalarial Activity of Imidazo[1,2-a]pyrazine Analogs

Compound ClassSpecific CompoundP. falciparum StrainActivity (IC50)Target
7-arylpyrazolo[1,5-a]pyrimidineCompound 30Not Specified-PfDHODH (0.16 µM)
nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidineCompound 203D70.086 µMPfDHODH
nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidineCompound 213D70.032 µMPfDHODH
nih.govsrrjournals.comresearchgate.nettriazolo[1,5-a]pyrimidineCompound 233D70.030 µMPfDHODH
Imidazo[1,2-a]pyrimidineCompound II8NF543.72 µMNot Specified
Imidazo[1,2-a]pyrimidineCompound II10NF540.13 µMNot Specified

Anti-Inflammatory and Analgesic Potential

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. mdpi.com The imidazo[1,2-a]pyrimidine scaffold, structurally related to the title compound, is known to possess a wide array of biological activities, including anti-inflammatory properties. researchgate.net While the general potential for this class of compounds to modulate inflammatory processes is recognized, detailed mechanistic studies specifically for this compound derivatives are an area of ongoing research. The development of selective inhibitors for inflammatory enzymes like cyclooxygenase-2 (COX-2) is a critical strategy in inflammation therapy, and heterocyclic compounds are often explored for this purpose. nih.gov

Neuropathic pain is a chronic condition that is often resistant to available analgesics. mdpi.com Research into pain pathways has identified the tetrahydrobiopterin (B1682763) (BH4) pathway as a significant target. Excessive production of BH4 in sensory neurons and infiltrating macrophages is associated with nerve injury and inflammation. researchgate.netnih.gov Inhibition of sepiapterin (B94604) reductase (SPR), an enzyme in this pathway, has been shown to reduce pain hypersensitivity. researchgate.netnih.gov While specific inhibitors have been developed for this target, the direct activity of this compound derivatives on neuropathic and inflammatory pain pathways has not been extensively documented in the literature, representing a potential avenue for future investigation.

Antineoplastic Activities

Derivatives of the imidazo[1,2-a]pyrazine core and its close analogs have demonstrated significant antineoplastic activity against a variety of human cancer cell lines.

One study focused on novel imidazo[1,2-a]pyrazine derivatives designed as tubulin polymerization inhibitors. nih.gov Compound TB-25 from this series showed particularly potent anti-proliferative effects, with an IC50 of 23 nM against the HCT-116 human colon cancer cell line. nih.gov Mechanistic studies confirmed that TB-25 effectively inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. nih.gov

Another investigation reported an efficient iodine-catalyzed method to synthesize imidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activity. rsc.org Compound 12b emerged as a promising lead, exhibiting significant cytotoxicity against several cancer cell lines with IC50 values of 11 µM for Hep-2 (laryngeal carcinoma), 13 µM for HepG2 (liver carcinoma), 11 µM for MCF-7 (breast cancer), and 11 µM for A375 (melanoma). rsc.org

Furthermore, research on the closely related 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine scaffold, which differs by the position of one nitrogen atom, also revealed potent anticancer activity. nih.gov Specifically, derivatives 4e and 4f showed excellent activity against MCF-7 and SK-MEL-28 (melanoma) cell lines, with IC50 values ranging from 1 to 10 µM, comparable to the standard drugs 5-fluorouracil (B62378) and etoposide (B1684455). nih.gov

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives and Analogs

CompoundCompound ClassCancer Cell LineActivity (IC50)
TB-25Imidazo[1,2-a]pyrazineHCT-116 (Colon)0.023 µM
TB-25Imidazo[1,2-a]pyrazineHepG-2 (Liver)0.041 µM
TB-25Imidazo[1,2-a]pyrazineA549 (Lung)0.035 µM
TB-25Imidazo[1,2-a]pyrazineMDA-MB-231 (Breast)0.031 µM
12bImidazo[1,2-a]pyrazineHep-2 (Laryngeal)11 µM
12bImidazo[1,2-a]pyrazineHepG2 (Liver)13 µM
12bImidazo[1,2-a]pyrazineMCF-7 (Breast)11 µM
12bImidazo[1,2-a]pyrazineA375 (Melanoma)11 µM
4e and 4fTetrahydroimidazo[1,2-b]pyridazineMCF-7 (Breast)1-10 µM
4e and 4fTetrahydroimidazo[1,2-b]pyridazineSK-MEL-28 (Melanoma)1-10 µM

Other Pharmacological Effects

Beyond the activities previously described, the broader class of imidazo[1,2-a]pyrimidines has been associated with other pharmacological effects, including antibacterial, antifungal, and antiviral properties. researchgate.net

More specifically, derivatives of the this compound scaffold have been identified as ligands for Gαq proteins. researchgate.net G proteins are critical signal transducers, and the Gq alpha subunit (Gαq) is implicated in various cellular processes. The derivative BIM-46174 and its dimeric form, BIM-46187, are among the few cell-permeable compounds known to preferentially silence Gαq proteins. researchgate.net This activity has potential applications in diseases driven by Gαq signaling, such as uveal melanoma. A derivative, GQ352, was shown to inhibit uveal melanoma tumorigenesis by suppressing the downstream Gαq/11 signaling pathway. researchgate.net

Antioxidant Activity

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been synthesized and evaluated for their potential as antioxidants. tsijournals.com In preliminary screenings, unsubstituted imidazo[1,2-a]pyrazines demonstrated notable antioxidant capabilities, with compounds exhibiting IC50 values of 28.14 µM and 22.43 µM, respectively. tsijournals.com Further structural modifications to this core framework led to the development of derivatives with significantly improved antioxidant activity, with IC50 values recorded as low as 8.54 µM. tsijournals.com

A study focused on creating new analogues inspired by the structure of coelenterazine, which features bulky substitutions on the pyrazine (B50134) frame, resulted in several compounds with promising free radical scavenging activity. tsijournals.com Nine specific derivatives displayed antioxidant properties comparable to the standard reference, ascorbic acid (vitamin C). tsijournals.com Notably, compounds designated as 5d , 5h , and 6b were identified as possessing particularly promising antioxidant potential. tsijournals.com The low cytotoxicity of these newly designed derivatives is considered an advantageous feature for their potential development as antioxidants. tsijournals.com

Compound TypeActivity Metric (IC50)ResultReference Compound
Unsubstituted Imidazo[1,2-a]pyrazines (Compound 4a)IC50~28.14 µMAscorbic Acid
Unsubstituted Imidazo[1,2-a]pyrazines (Compound 6a)IC50~22.43 µMAscorbic Acid
Modified Imidazo[1,2-a]pyrazine DerivativesIC50 Range8.54 µM to 28.1 µMAscorbic Acid
Compounds 5d, 5h, 6bQualitativePromising activity comparable to standardAscorbic Acid

Anti-Diabetic Activity

Information regarding the specific anti-diabetic activity of this compound derivatives is not available in the provided search results. While studies have investigated other pyrazine derivatives for managing Type 2 Diabetes Mellitus, the focus has been on different structural classes. undip.ac.idpensoft.net

Bronchodilatory Properties

Certain imidazo[1,2-a]pyrazine derivatives have been identified as having antibronchospastic activities, which is indicative of bronchodilatory potential. nih.gov Research involving the synthesis of a series of these compounds confirmed their efficacy in this regard through in vivo testing. nih.govacs.org This suggests that the imidazo[1,2-a]pyrazine scaffold is a promising area for the development of new bronchodilator agents.

Uterine-Relaxing and Anti-Bronchospastic Effects

The pharmacological profile of imidazo[1,2-a]pyrazine derivatives includes demonstrated smooth muscle relaxant properties. tsijournals.comnih.gov A series of these compounds, synthesized through the condensation of α-halogenocarbonyl compounds and aminopyrazines, showed uterine-relaxing activity in vitro. nih.gov The same study also confirmed their anti-bronchospastic effects through in vivo models, highlighting a dual-action profile on different types of smooth muscle. nih.govacs.org

Cardiac-Stimulating Properties

Specific derivatives of imidazo[1,2-a]pyrazine have been shown to possess cardiac-stimulating effects. tsijournals.comnih.gov The compound 5-bromoimidazo-[1,2-a]pyrazine was observed to exhibit both positive chronotropic (heart rate increasing) and inotropic (heart muscle contraction strengthening) properties on isolated atria. nih.gov The positive inotropic effect was linked to an increase in the tissue concentration of cyclic AMP. nih.gov Further investigation suggested that these cardiac-stimulating properties may stem from the inhibition of phosphodiesterase, as the compound's positive inotropic effect was not blocked by propranolol (B1214883) and it potentiated the inotropic effect of isoproterenol. nih.gov

CompoundObserved EffectMechanism of Action
5-bromoimidazo-[1,2-a]pyrazinePositive chronotropic and inotropic propertiesAssociated with increased cyclic AMP; suggestive of phosphodiesterase inhibition

Anti-Ulcer Activity and Gastric Lesion Protection

Derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinyl structure have been synthesized and evaluated for their anti-ulcer capabilities. nih.gov In studies using rat models, several of these compounds demonstrated more potent anti-stress ulcer activity than reference drugs such as sucralfate, cimetidine, and ranitidine. nih.gov Furthermore, some of the synthesized derivatives exhibited significant protective activity against gastric lesions induced by ethanol (B145695). nih.gov These findings underscore the potential of this chemical scaffold in the development of new anti-ulcer agents. tsijournals.comnih.gov

Mechanistic Investigations of 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Action

Molecular Target Identification and Validation

The primary molecular targets of derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been identified as the α-subunits of heterotrimeric G proteins. nih.gov These proteins are critical molecular switches that transmit signals from G protein-coupled receptors (GPCRs) to intracellular effectors. nih.gov

Initially, compounds like BIM-46174 and BIM-46187 were considered pan-G protein inhibitors, suggesting they could inhibit all four families of Gα proteins (Gαs, Gαi/o, Gαq, and Gα12/13) to a similar degree. nih.gov This was demonstrated by the ability of BIM-46174 to prevent signaling linked to several GPCRs that couple to different Gα subunits, including those mediating cyclic AMP (cAMP) generation (Gαs) and calcium release (Gαq). nih.gov

However, more detailed investigations revealed a preferential and potent silencing of the Gαq family of proteins. nih.gov These derivatives are among the few known cell-permeable compounds that can preferentially inhibit Gαq proteins. nih.gov The validation of Gα subunits as the direct target was confirmed in experiments showing that BIM-46174 could inhibit cAMP production induced by cholera toxin, a direct activator of Gαs, but not by forskolin, which directly activates the downstream enzyme adenylyl cyclase. nih.gov This pinpoints the G protein itself as the site of inhibition. nih.gov

Receptor Binding Studies and Affinities

Direct receptor binding studies for this compound are not extensively reported; instead, research has focused on the affinity of its derivatives for their target G proteins. The interaction is not with a receptor in the traditional sense, but rather a direct binding to the Gα subunit to inhibit its function.

The inhibitory action of these compounds occurs at the level of the G protein complex itself. Studies using a reconstituted system with a purified receptor and G protein trimer showed that the derivative BIM-46187 directly acts on the receptor-catalyzed G protein activation. nih.gov Specifically, it was found to suppress receptor-dependent GTPγS binding. In a cell-free assay monitoring the activation of the Gαi2 subunit, BIM-46187 demonstrated a concentration-dependent inhibition with a specific affinity.

CompoundAssayTargetIC50
BIM-46187BLT1-dependent GTPγS bindingGαi23.6 x 10⁻⁷ M (0.36 µM)

This data confirms a direct interaction with the Gα subunit at sub-micromolar concentrations.

Cellular Signaling Pathway Modulation

Derivatives of this compound modulate cellular signaling by directly interfering with the activation cycle of Gα subunits. The detailed mechanism of action has been elucidated for BIM-46187, which involves trapping the Gαq protein in an inactive, "empty pocket" conformation. nih.gov

Normally, an activated GPCR prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP), allowing guanosine triphosphate (GTP) to bind, which leads to the activation of downstream signaling. The action of BIM-46187 interdicts this process by permitting the exit of GDP but preventing the subsequent entry of GTP. nih.gov This effectively freezes the Gα protein in an intermediate, inactive state, thereby blocking its activation by the receptor. nih.gov

This unique mechanism leads to the inhibition of multiple downstream signaling pathways depending on the G protein involved:

Gαs Pathway : Inhibition of Gαs leads to a reduction in adenylyl cyclase activity and consequently, a decrease in cAMP generation. This was observed in MCF-7 cancer cells where BIM-46174 caused a noncompetitive inhibition of VIP-induced cAMP production. researchgate.net

Gαq Pathway : Inhibition of Gαq blocks the activation of phospholipase C, which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium. BIM-46174 was shown to significantly reduce intracellular calcium translocation induced by the GPCR agonist endothelin-1 (B181129) in human melanoma cells. researchgate.net

Gαo/i Pathway : The activity of these compounds also extends to inhibiting cancer cell invasion mediated by receptors coupled to Gαo/i proteins. nih.gov

In Vitro Cellular Assays for Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives have been evaluated in a variety of in vitro cellular assays, primarily demonstrating their potential as anticancer agents.

The derivative BIM-46174 has been shown to inhibit the growth of a broad panel of human cancer cell lines, including those resistant to standard anticancer drugs. nih.gov Exposure of cancer cells such as HL60 and NCI-H69 to BIM-46174 leads to apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net

The selectivity of these compounds for G protein-mediated signaling is a key feature. For instance, while BIM-46174 at a concentration of 30 µM effectively inhibited calcium release induced by the GPCR agonist endothelin-1 in A2058 melanoma cells, it had no effect on calcium release induced by the G protein-independent calcium ionophore A23187. researchgate.net This demonstrates that the compound's action is specific to the G protein signaling cascade and does not indiscriminately affect downstream cellular processes. researchgate.net

CompoundCell LineAssayEffectConcentration
BIM-46174Various cancer linesGrowth inhibitionInduces apoptosisMicromolar range
BIM-46174MCF-7 (breast cancer)cAMP generationNoncompetitive inhibition10 µM
BIM-46174A2058 (melanoma)Calcium releaseSelective inhibition30 µM
BIM-46174HL60, NCI-H69ApoptosisCaspase-3 activation, PARP cleavage30 µM

Impact on Cytoskeletal Dynamics

The direct impact of this compound or its derivatives on cytoskeletal dynamics is not well-documented in publicly available research. While G proteins are known to be involved in pathways that regulate the actin cytoskeleton, specific studies detailing the effects of this particular chemical scaffold are limited.

One study investigating a library of BIM-46187 analogues noted that the prototypical inhibitor, BIM-46187, affects the structural cytoskeletal dynamics. nih.gov Interestingly, this effect was reported to be independent of its Gαq/11 inhibitory action. nih.gov However, the study did not provide further experimental details to characterize the specific nature of these cytoskeletal changes, such as effects on actin polymerization, microtubule stability, or cell morphology. Therefore, while a link has been suggested, the precise mechanisms and consequences of this compound class on cytoskeletal dynamics remain an area for future investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Requirements for Biological Activity

The biological activity of derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is highly dependent on specific structural features. Analysis of various synthesized compounds has revealed critical roles for the bicyclic skeleton and the nature and placement of substituent groups.

The bicyclic core of the this compound is fundamental to its activity, providing a rigid framework for the spatial orientation of various substituents. This scaffold is considered a structural analogue of deazapurines and is a common feature in many pharmacologically important molecules. tsijournals.com

The presence and position of amino groups have been shown to be significant for biological activity. For instance, in the development of Hsp90 inhibitors, 2,3-diamino pyrazine (B50134) was used as a substrate to efficiently prepare 3,8-diaminoimidazo[1,2-a]pyrazines, indicating the importance of these amino substitutions for the desired inhibitory activity. rsc.org In another study, the conversion of a phenol (B47542) group to an aniline (B41778) derivative resulted in a less potent compound, and subsequent acylation of the amine group completely eliminated the activity, highlighting the specific requirement for a primary aromatic amine in that context. nih.gov

Optimization of Potency and Selectivity through Structural Modification

Medicinal chemistry efforts have demonstrated that systematic structural modifications of the this compound scaffold can lead to significant improvements in potency and selectivity for specific biological targets.

In the pursuit of selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with TARP γ-8, initial screening hits were optimized to yield subnanomolar, brain-penetrant leads. nih.gov Merging structural elements from two initial hits led to a hybrid analog that was tenfold more potent. nih.gov Further modifications, such as incorporating a para-fluorophenyl group at the C-2 position, retained potency while improving lipophilic ligand efficiency. nih.gov Constraining a hydrogen-bond donor within a ring structure, as seen with oxindole (B195798) and indazole moieties, dramatically improved potency, resulting in subnanomolar compounds. nih.gov

Similarly, extensive structural modifications were conducted on derivatives targeting the transient receptor potential canonical 5 (TRPC5), leading to the identification of potent and highly selective inhibitors with desirable drug-like properties. nih.gov

Impact of Substituents on Biological Profiles

The nature and position of substituents on the imidazo[1,2-a]pyrazine (B1224502) ring system critically influence the biological profile of the resulting compounds.

Studies on derivatives targeting Leishmania casein kinase 1 (L-CK1.2) confirmed the essential role of substituents at the C-2 and C-3 positions; their absence led to a significant reduction in activity. rsc.org The position of a nitrogen atom within a pyridyl substituent at C-3 was also crucial, with a meta-pyridyl group rendering the compound inactive. rsc.org

In the development of AMPAR/γ-8 selective modulators, a dramatic difference in potency was observed between a phenol substituent and a methoxyphenyl substituent at the C-3 position, underscoring the importance of a hydrogen-bond donor at this location. nih.gov The following table illustrates the initial SAR for these imidazo[1,2-a]pyrazine analogs.

CompoundpIC₅₀ (γ-8)
6 4-Cl-Ph4-OH-Ph7.9
7 4-F-Ph4-OH-Ph7.9
8 4-F-Ph4-OMe-Ph6.3
9 4-F-Ph4-NH₂-Ph7.2
10 4-F-Ph4-NHAc-Ph<5.0
11 4-F-PhOxindol-6-yl9.1
12 4-F-PhIndazol-6-yl9.3
Data sourced from a study on AMPAR negative modulators. nih.gov

Further research into antioxidant properties showed that introducing a bromine atom to the unsubstituted imidazopyrazine core increased antioxidant activity. tsijournals.com Both aromatic and aliphatic substituents at the C-2 position were found to result in good antioxidant activity. tsijournals.com

Correlation between Molecular Structure and Pharmacokinetic Profiles (e.g., brain penetration, metabolic stability)

The pharmacokinetic properties of this compound derivatives, such as brain penetration and metabolic stability, are closely linked to their molecular structure.

In the series of AMPAR modulators, in vivo profiling in rats showed that brain penetration correlated well with in vitro efflux ratios. nih.gov Compounds with the lowest predicted efflux exhibited the highest unbound brain partition coefficients (Kpu,u > 0.3). nih.gov Despite identifying brain-penetrant compounds, this chemical class suffered from high in vivo clearance, which prevented further development. nih.gov

Medicinal Chemistry and Drug Discovery Initiatives

Lead Compound Identification and Optimization

The journey from a chemical scaffold to a viable drug candidate begins with the identification and optimization of lead compounds. For the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, this process involves iterative cycles of design, synthesis, and biological testing to establish a structure-activity relationship (SAR).

One notable initiative focused on developing inhibitors for Gαq/11 proteins, which are implicated in uveal melanoma (UM). researchgate.net Researchers identified the this compound derivative BIM-46174 as a starting point. researchgate.net Through a series of synthetic modifications and screening, a lead compound, GQ127, was identified. researchgate.net Further optimization led to the discovery of GQ352, which demonstrated selective antiproliferative activity against UM cells and directly binds to Gαq, inhibiting its function with an IC₅₀ value of 8.9 μM. researchgate.net

Another area of investigation has been the development of selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov Starting from a high-throughput screening hit, a focused medicinal chemistry effort led to a series of potent and selective imidazo[1,2-a]pyrazine (B1224502) leads. nih.gov SAR studies revealed the critical importance of specific substituents. For example, the difference in potency between a phenol (B47542) derivative (pIC₅₀ = 7.9) and a methoxyphenyl derivative (pIC₅₀ = 6.3) highlighted the significance of a hydrogen-bond donor at a specific position. nih.gov Constraining this hydrogen bond donor within a ring system, as seen in oxindole (B195798) and indazole derivatives, dramatically improved potency into the subnanomolar range. nih.gov

Table 1: SAR Optimization of AMPAR/γ-8 Modulators
Compound IDKey Structural FeaturePotency (pIC₅₀)Selectivity vs. γ-2
8Methoxyphenyl6.3-
9Aniline (B41778)7.2-
7Phenol7.9-
11OxindoleSubnanomolarNo inhibition observed
12IndazoleSubnanomolarNo inhibition observed

Development of Novel Therapeutic Agents

The structural versatility of the this compound scaffold has enabled its use in the development of therapeutic agents for various diseases.

Anticancer Agents: Derivatives of this scaffold have been explored as potent anticancer agents. In the context of uveal melanoma, compounds like GQ127 and GQ352 were developed as direct inhibitors of the oncogenic Gαq/11 proteins. researchgate.net These agents were shown to induce apoptosis and inhibit the viability, migration, and invasion of uveal melanoma cells. researchgate.net Other research has focused on synthesizing novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. nih.gov Several of these compounds exhibited excellent anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-28 (melanoma), with IC₅₀ values in the low micromolar range (1 to 10 μM). nih.gov

AMPAR Modulators for Neurological Disorders: The imidazo[1,2-a]pyrazine core was instrumental in the discovery of selective negative modulators of AMPARs associated with TARP γ-8, a target for epilepsy and other neurological conditions characterized by excessive excitatory neurotransmission. nih.gov This research led to the identification of JNJ-61432059, a potent and selective modulator developed from an isosteric pyrazolopyrimidine scaffold that addressed pharmacokinetic liabilities of the original imidazo[1,2-a]pyrazine series. nih.gov

Strategies for Enhancing Drug Efficacy and Specificity

A key challenge in drug development is optimizing a lead compound to maximize its therapeutic effect while minimizing off-target interactions. Research on this compound derivatives has employed several strategies to achieve this.

Isosteric Core Replacement: In the development of AMPAR/γ-8 modulators, the initial imidazo[1,2-a]pyrazine leads, while potent and brain-penetrant, suffered from high in vivo clearance. nih.gov To overcome this, researchers investigated isosteric core replacements. nih.gov Substituting the imidazo[1,2-a]pyrazine core with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold successfully improved microsomal stability and reduced efflux liabilities, leading to the development of the improved candidate, JNJ-61432059. nih.gov

Targeted Structural Modifications: Specificity is crucial for therapeutic success. The development of AMPAR modulators demonstrated high selectivity for the TARP γ-8 subunit over the γ-2 subunit. nih.gov This was achieved through fine-tuning the substitutions on the core scaffold. For instance, SAR exploration revealed that while a hydrogen-bond donor was critical for potency against γ-8, none of the optimized compounds showed any inhibition of γ-2, indicating a high degree of selectivity. nih.gov Similarly, in the Gαq/11 inhibitor program, optimization efforts led to GQ352, which exhibited selective antiproliferative activity against UM cells. researchgate.net

Translational Research from In Vitro to Preclinical Models

The ultimate test of a potential therapeutic agent is its performance in a living system. Several drug discovery initiatives involving the this compound scaffold have successfully transitioned from in vitro assays to preclinical animal models.

The Gαq/11 inhibitor, GQ127, after demonstrating potent antitumor activities in uveal melanoma cell lines, was evaluated in a mouse xenograft model. researchgate.net The compound significantly suppressed UM tumor growth in vivo, providing a strong rationale for its potential as a treatment for this aggressive cancer. researchgate.net

In the AMPAR modulator program, compound JNJ-61432059 (derived from the core replacement strategy) was evaluated extensively in mice. nih.gov Following oral administration, it showed high target engagement in the hippocampus, a key brain region for seizure control. nih.gov Receptor occupancy was dose-dependent, and the compound demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov These findings in preclinical models validated the therapeutic hypothesis and the effectiveness of the lead optimization strategy. nih.gov

Table 2: Preclinical Evaluation of an AMPAR/γ-8 Modulator (JNJ-61432059)
Preclinical ModelParameterResult
Mouse PharmacokineticsOral BioavailabilityDemonstrated good plasma and brain exposure
Mouse HippocampusMaximal Receptor Occupancy (10 mg/kg)>90% at 1 hour
Mouse Corneal Kindling ModelEfficacy (ED₅₀)1.3 ± 0.1 mg/kg
Mouse Rotarod TestMotor FunctionNo ataxia observed at therapeutic doses

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, within the active site of a target protein.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the currently available literature, research on analogous imidazo[1,2-a]pyrazine (B1224502) derivatives has demonstrated the utility of this approach. For instance, studies on substituted 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, a structurally related core, have utilized molecular docking to investigate their binding interactions with various kinases implicated in cancer pathways. nih.govnih.gov These studies typically involve preparing the protein and ligand structures, performing the docking calculations using software like AutoDock or Schrödinger Suite, and analyzing the resulting poses and scoring functions to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts.

For this compound itself, future molecular docking simulations would be essential to identify potential protein targets and elucidate the structural basis of its activity. Such studies would be a critical step in understanding its pharmacological potential.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.

As with molecular docking, specific QSAR studies dedicated solely to this compound are not prominently featured in the scientific literature. However, QSAR analyses have been applied to the broader class of imidazo[1,2-a]pyrazine derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. These studies typically involve calculating a range of molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The insights gained from such models can guide the structural modification of the imidazo[1,2-a]pyrazine scaffold to optimize a desired biological response. The development of a QSAR model for a series of this compound derivatives would be a valuable endeavor for rational drug design.

Prediction of Molecular Descriptors and their Relevance to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the chemical structure and are used in QSAR, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. Several molecular descriptors for this compound have been computationally predicted and are available in databases such as PubChem. nih.gov These descriptors provide insights into the physicochemical properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic behavior.

Molecular DescriptorPredicted ValuePotential Relevance to Biological Activity
Molecular Weight123.16 g/molInfluences solubility, permeability, and diffusion across biological membranes. Generally, lower molecular weights are favored for oral bioavailability (Lipinski's Rule of Five).
XLogP3-0.9Indicates the lipophilicity of the molecule. A negative value suggests higher hydrophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Hydrogen Bond Donor Count1The number of hydrogen bond donors is crucial for molecular recognition and binding to biological targets. This value is within the typical range for drug-like molecules.
Hydrogen Bond Acceptor Count3The number of hydrogen bond acceptors also plays a significant role in target binding and solubility. This value is also within the typical range for drug-like molecules.
Rotatable Bond Count0A low number of rotatable bonds suggests a more rigid structure, which can be favorable for binding affinity as it reduces the entropic penalty upon binding.
Topological Polar Surface Area (TPSA)41.6 ŲPredicts the transport properties of a drug, such as intestinal absorption and blood-brain barrier penetration. A TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability.

The predicted molecular descriptors for this compound suggest that it possesses drug-like properties according to established guidelines like Lipinski's Rule of Five. Its relatively low molecular weight, moderate polarity (as indicated by XLogP3 and TPSA), and the presence of hydrogen bond donors and acceptors suggest that it has the potential for good oral bioavailability and the ability to interact with biological targets. The rigid nature of the fused ring system may also contribute favorably to its binding affinity for specific protein targets. These computational predictions provide a strong foundation for the further experimental investigation of this compound as a biologically active compound.

Advanced Analytical Research Techniques for 5,6,7,8 Tetrahydroimidazo 1,2 a Pyrazine Studies

Spectroscopic Methods for Structure Elucidation in Research

Spectroscopic techniques are indispensable for the detailed structural analysis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely utilized to confirm the identity and structural integrity of newly synthesized compounds within this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For the this compound scaffold, the protons on the imidazole (B134444) ring (C2 and C3) are expected to appear in the aromatic region, while the protons of the tetrahydro-pyrazine ring (C5, C6, and C8) will be in the aliphatic region. The chemical shifts and coupling patterns are indicative of their relative positions. For instance, in derivatives of this scaffold, aromatic protons typically appear as singlets or multiplets in the range of 7.0-8.5 ppm. The methylene (B1212753) protons of the tetrahydro-pyrazine ring will exhibit characteristic shifts and couplings, often appearing as triplets or broad singlets depending on the substitution and conformational dynamics.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the imidazole ring are typically observed in the downfield region of the spectrum (110-150 ppm) due to their aromaticity and proximity to nitrogen atoms. The aliphatic carbons of the tetrahydro-pyrazine ring will resonate at higher field strengths (typically 20-60 ppm). The precise chemical shifts are sensitive to the electronic effects of any substituents on the heterocyclic core.

Interactive Table 1: Representative NMR Data for a Substituted Imidazo[1,2-a]pyrazine (B1224502) Derivative tsijournals.com

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ar-H (imidazole ring & phenyl substituent) 8.12 (s, 1H), 7.8 (d, 2H), 7.4 (s, 1H), 7.3-7.2 (m, 3H) 106.0, 111.1, 124.5, 125.4, 126.1, 127.3, 127.4, 128.3, 131.0, 142.5, 145.7
CH₃ 2.55 (s, 3H) 21.1

Mass Spectrometry (MS, HRMS, MS-FAB+)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS (High-Resolution Mass Spectrometry) are crucial for confirming the molecular formula of this compound. The nominal mass of the parent compound is 123.16 g/mol . nih.gov High-resolution techniques can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For example, the calculated exact mass of C₆H₉N₃ is 123.0796. nih.gov The observation of a molecular ion peak corresponding to this mass in an HRMS spectrum provides strong evidence for the compound's identity.

In research involving derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used. For instance, the ESI-MS spectrum of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine shows a protonated molecular ion peak [M+H]⁺ at m/z 295, and its high-resolution mass was determined to be 295.1545, which is in close agreement with the calculated value of 295.1553 for C₁₇H₁₉ON₄. tsijournals.com

MS-FAB+ (Fast Atom Bombardment Mass Spectrometry) is another ionization technique that can be used for the analysis of such compounds, particularly for less volatile or thermally labile derivatives.

Predicted mass spectrometry data for the parent compound, this compound, indicates the expected m/z values for various adducts that may be observed. uni.lu

Interactive Table 2: Predicted m/z Values for Adducts of this compound uni.lu

Adduct Predicted m/z
[M+H]⁺ 124.08693
[M+Na]⁺ 146.06887
[M+K]⁺ 162.04281

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydro-pyrazine ring will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring typically appear in the region of 1500-1650 cm⁻¹. For example, a characteristic absorption for the C=N stretch in a substituted imidazo[1,2-a]pyrazine has been observed around 1546 cm⁻¹. tsijournals.com

C-N stretching: The stretching vibrations of the carbon-nitrogen single bonds in the tetrahydro-pyrazine ring are expected in the 1000-1350 cm⁻¹ region.

Interactive Table 3: Characteristic IR Absorption Bands for a Substituted Imidazo[1,2-a]pyrazine Derivative tsijournals.com

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretching ~3136
Aliphatic C-H Stretching ~2945
C=N Stretching ~1646
C-N Stretching ~1260

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its derivatives. By employing a suitable stationary phase (e.g., C18) and a mobile phase, the compound of interest can be separated from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the peak corresponding to the target compound in the chromatogram. The development of a robust HPLC method is a critical step in the quality control of these compounds in a research setting.

Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Progress

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for monitoring the progress of reactions that synthesize this compound or its derivatives. By taking small aliquots from the reaction mixture at different time points, researchers can identify the presence of starting materials, intermediates, and the desired product, each distinguished by its retention time and mass-to-charge ratio. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of certain imidazo[1,2-a]pyrazine derivatives, LC-MS has been used to confirm the formation of key intermediates. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of New Therapeutic Applications and Targets

The versatile structure of the imidazo[1,2-a]pyrazine (B1224502) core has enabled its investigation across a wide range of biological targets. Initially recognized for activities including anti-inflammatory, antimicrobial, and antiviral properties, recent research has unveiled more specific and potent applications. researchgate.net

A significant area of exploration is in oncology. Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of Gαq proteins, which are linked to oncogenic mutations in uveal melanoma. researchgate.net One such derivative, GQ352, was found to have selective antiproliferative activity against uveal melanoma cells by directly binding to Gαq and inhibiting the dissociation of the Gαβγ heterotrimer. researchgate.net Another emerging cancer-related target is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. nih.gov Potent and selective imidazo[1,2-a]pyrazine-based ENPP1 inhibitors have been developed, which enhance the immune response and are considered promising agents for cancer immunotherapy. nih.gov

Beyond cancer, this scaffold is being explored for neurological conditions. Certain derivatives act as negative allosteric modulators of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov This selectivity offers a potential therapeutic avenue for conditions involving AMPAR signaling, such as epilepsy. nih.gov Furthermore, the core structure has been investigated for its potential in treating microbial infections, with some derivatives showing promising antibacterial and antifungal activity against various strains. researchgate.nettsijournals.com

Development of Derivatives with Enhanced Potency and Selectivity

Medicinal chemistry efforts are focused on modifying the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core to create derivatives with superior potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

In the development of AMPAR modulators, researchers found that replacing a pyrazole (B372694) group with a phenol (B47542) and incorporating a para-fluorophenyl group at the C-2 position resulted in a derivative with a tenfold increase in potency and high selectivity for the TARP γ-8 subunit over other subunits. nih.gov

For ENPP1 inhibitors, a specific imidazo[1,2-a]pyrazine derivative, designated as compound 7 in one study, demonstrated substantial inhibitory activity with an IC50 value as low as 5.70 nM. nih.gov This compound also showed weak inhibition against related enzymes ENPP2 and ENPP3, highlighting its high selectivity. nih.gov

In the context of anticancer applications, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides have been synthesized. nih.gov Among these, compounds 4e and 4f showed excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range (1 to 10 μM), comparable to reference drugs like 5-fluorouracil (B62378) and etoposide (B1684455). nih.gov

Table 1: Potency and Selectivity of Imidazo[1,2-a]pyrazine Derivatives
Derivative ClassTargetKey Structural ModificationMeasured Potency (IC50)Selectivity Highlight
AMPAR ModulatorAMPA Receptor / TARP γ-8para-fluorophenyl at C-2 position7.9 (pIC50)Exquisite selectivity over γ-2 subunit nih.gov
ENPP1 InhibitorENPP1Undisclosed proprietary modifications5.70 nMWeak inhibition against ENPP2 and ENPP3 nih.gov
Anticancer AgentKinases linked to MCF-7 & SK-MEL-28Sulfonamide moiety1 - 10 μMActivity comparable to etoposide nih.gov
Gαq/11 InhibitorGαq proteinUndisclosed proprietary modifications8.9 μMDirectly inhibits dissociation of Gαβγ heterotrimers researchgate.net

Investigation into Novel Synthetic Pathways for Scalability and Efficiency

The advancement of therapeutic candidates from discovery to clinical application requires robust and scalable synthetic methods. Research into the synthesis of the this compound core and its derivatives has focused on improving yield, reducing reaction times, and ensuring industrial feasibility.

Traditional synthetic routes often involve multi-step sequences, such as the reaction of an aminopyrazine with a halo-ketone followed by cyclization and subsequent functional group transformations. researchgate.net While effective at a lab scale, these methods can be cumbersome for large-scale production.

More recent advancements have focused on developing more efficient processes. For instance, the use of one-pot, multi-component reactions has been explored to streamline the synthesis of the imidazo[1,2-a]pyrazine scaffold. rsc.org A significant development for industrial-scale production is the application of flow chemistry. vulcanchem.com This technique has been used to synthesize analogs, enhancing yields to between 85-92% and dramatically reducing reaction times to 30 minutes or less. vulcanchem.com Critical parameters for such a process include precise control over temperature (110–130°C) and the use of specific catalysts like Pd(OAc)₂/XPhos. vulcanchem.com These modern synthetic strategies are crucial for making these promising compounds available for extensive preclinical and clinical evaluation.

Advanced Preclinical Development and In Vivo Efficacy Studies

Promising derivatives of this compound are being advanced into preclinical studies to evaluate their efficacy and behavior in living organisms. These in vivo studies are a critical step in the drug development process. walshmedicalmedia.com

In the field of oncology, an imidazo[1,2-a]pyrazine derivative known as GQ127 was tested in a mouse xenograft model of uveal melanoma. The compound was found to significantly suppress tumor growth without causing severe toxicity at the tested dose, providing a strong rationale for its further development. researchgate.net Another study on an ENPP1 inhibitor showed that the compound not only had efficient pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov The combination treatment achieved a tumor growth inhibition rate of 77.7% and improved survival. nih.gov

In the area of neuroscience, a pyrazolopyrimidine-based analog developed from an imidazopyrazine lead, compound 26 (JNJ-61432059), was evaluated in rodent seizure models. nih.gov Following oral administration, the compound showed time- and dose-dependent receptor occupancy in the mouse hippocampus and provided robust protection against seizures without negatively affecting motor function. nih.gov These in vivo results demonstrate the real-world therapeutic potential of compounds built upon the imidazo[1,2-a]pyrazine scaffold.

Q & A

Q. What are the most reliable synthetic routes for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

The compound can be synthesized via catalytic hydrogenation of imidazo[1,2-a]pyrazine using platinum(IV) oxide (PtO₂) under hydrogen pressure (4 bar) in 2-methoxyethanol. This method achieves a 76% yield, followed by purification via column chromatography with a solvent system of dichloromethane, 7N ammonia, and methanol (95:5) . For intermediates, borane-THF complex reductions or sodium triacetoxyhydroborate-mediated reductive aminations are employed, though these require careful handling due to borane-related impurities .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

Key methods include:

  • NMR spectroscopy : Distinct proton signals (e.g., singlets for –CO–NH–N– or –N=HC–Ar groups) and integration ratios confirm structural motifs .
  • Mass spectrometry : (M+H)⁺ peaks validate molecular weights .
  • IR spectroscopy : Functional groups like carbonyl (C=O) or hydrazide (NH–NH₂) are identified via characteristic stretches .
  • Chromatography : Column chromatography or HPLC ensures purity, particularly after borane-mediated steps .

Q. What preliminary biological assays are suitable for evaluating derivatives of this scaffold?

  • Antibacterial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Antiviral potential : Cell-based assays using HEK-293 cells expressing viral targets (e.g., HIV) via fluorescence-based Ca²⁺ mobilization .
  • Enzyme inhibition : Fluorescence assays for ion channels (e.g., TRPC5) to assess target engagement .

Advanced Research Questions

Q. How does ring saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated analogs) affect biological potency?

Partial saturation of the imidazo[1,2-a]pyrazine core enhances potency in target-specific contexts. For example, tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., 13 ) showed a 10-fold improvement in NaV1.7 inhibition compared to unsaturated analogs due to improved conformational flexibility and binding pocket compatibility . Molecular dynamics simulations or docking studies can rationalize these effects by analyzing ligand-receptor interactions .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for this scaffold?

  • Isosteric replacements : Substituting pyrazine with pyrimidine or pyridazine rings (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) can optimize selectivity .
  • Regiochemical adjustments : Rearranging substituents (e.g., moving trifluoromethyl groups from position 2 to 3) may address off-target effects .
  • Pharmacophore mapping : Fragment-based approaches (e.g., monocyclic piperazin-2-one derivatives) isolate critical binding motifs while reducing metabolic instability .

Q. How can researchers design target-selective inhibitors using this scaffold?

  • TRPC5 inhibitors : Introduce pyridazinone substituents to enhance nephroprotective efficacy. Fluorescence-based Ca²⁺ assays in HEK-293 cells validate TRPC5 selectivity over related channels (e.g., TRPC4) .
  • Antimalarial agents : Incorporate aryl sulfonamide groups (e.g., mCMQ069 ) for single-dose efficacy. In vivo models (e.g., P. berghei-infected mice) assess parasite clearance and pharmacokinetics .
  • Neuroprotective agents : Hydrazone derivatives (e.g., 8a–k ) are optimized via logP adjustments to cross the blood-brain barrier .

Q. What advanced analytical techniques address stability or impurity challenges?

  • LC-MS/MS : Detects borane-related byproducts (e.g., from THF complex reductions) and quantifies degradation products under oxidative stress .
  • X-ray crystallography : Resolves regiochemical ambiguities in substituted analogs (e.g., trifluoromethyl positional isomers) .
  • Metabolite profiling : High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize hydrogenation pressure (4–6 bar) or switch to Ru/C catalysts .
Impurities in borane reactionsUse silica-free purification (e.g., centrifugal partition chromatography) .
SAR contradictionsCombine docking studies with alanine scanning mutagenesis .
Metabolic instabilityIntroduce electron-withdrawing groups (e.g., CF₃) to block CYP450 oxidation .

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5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.